all-E-Heptaprenol
Overview
Description
all-E-Heptaprenol: is a naturally occurring polyprenyl alcohol with the chemical formula C35H58O . It is characterized by a linear hydrocarbon chain with seven isoprene units and an alcohol group at one end. The “all-E” designation indicates that all double bonds in the molecule are in the trans configuration. This compound is found naturally in some plants and bacteria and has been studied for its potential biological activities.
Mechanism of Action
Target of Action
All-E-Heptaprenol is a biochemical compound used in proteomics research . The specific primary targets of this compound are not fully elucidated yet. More research is needed to identify the compound’s primary targets and their roles.
Mode of Action
Biochemical Pathways
This compound is involved in various biochemical pathways. It is suggested that it might be derived from the precursor molecule dimethylallyl diphosphate (DMAPP) through a series of enzymatic reactions .
Result of Action
Some studies propose that it might have anti-tumor properties. More research is needed to describe the molecular and cellular effects of the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of all-E-Heptaprenol involves the elongation of a polyprenol chain. One method includes the use of sodium acetylide in dimethoxyethane at room temperature, which replaces the critical step of acetylene addition in liquid ammonia. This method is less time-consuming and avoids the use of toxic chemicals . The reaction is completed within one hour and provides reasonable yields.
Industrial Production Methods: Industrial production of this compound typically involves the use of high-performance liquid chromatography to control the formation of undesired isomers and other side-products. The process can be scaled depending on the requirements and involves the purification of the product on Alumina N columns .
Chemical Reactions Analysis
Types of Reactions: all-E-Heptaprenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding aldehyde or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to its corresponding alkane.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halogenated derivatives of this compound.
Scientific Research Applications
all-E-Heptaprenol has several scientific research applications, including:
Chemistry: It is used as a biochemical for proteomics research and as a reference material in analytical standards.
Biology: Research suggests that this compound may have anti-tumor properties, making it a subject of interest in cancer research.
Medicine: Its potential anti-tumor properties are being explored in various in vitro studies to understand its mechanism of action against cancer cells and to identify potential drug targets.
Industry: this compound is used in the synthesis of biological prenylquinones and tocochromanols, which are important in respiratory and photosynthetic electron transport systems.
Comparison with Similar Compounds
Dolichols: These are polyprenols with a similar structure but differ in the number of isoprene units and the configuration of double bonds.
Ubiquinones (Coenzyme Q): These compounds have a similar polyprenyl side chain and are involved in electron transport systems.
Uniqueness: all-E-Heptaprenol is unique due to its specific configuration of double bonds (all-trans) and its potential anti-tumor properties.
Properties
IUPAC Name |
(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-36/h15,17,19,21,23,25,27,36H,9-14,16,18,20,22,24,26,28H2,1-8H3/b30-17+,31-19+,32-21+,33-23+,34-25+,35-27+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDCABNKZQORKZ-YUIIPXGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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